molecular formula C25H37N5O2 B14414178 3,6-Bis[2-(diethylamino)ethoxy]acridine-4,5-diamine CAS No. 87040-72-0

3,6-Bis[2-(diethylamino)ethoxy]acridine-4,5-diamine

Cat. No.: B14414178
CAS No.: 87040-72-0
M. Wt: 439.6 g/mol
InChI Key: QWVBCPIXQKIUTC-UHFFFAOYSA-N
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Description

3,6-Bis[2-(diethylamino)ethoxy]acridine-4,5-diamine is a chemical compound belonging to the acridine family. Acridines are heterocyclic organic compounds known for their wide range of applications in various fields, including pharmacology, material sciences, and photophysics . This compound, in particular, has garnered attention due to its potential therapeutic properties and its ability to interact with DNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Bis[2-(diethylamino)ethoxy]acridine-4,5-diamine typically involves the reaction of acridine derivatives with diethylaminoethanol under specific conditions. The process may include steps such as:

    Nitration: Introduction of nitro groups to the acridine core.

    Reduction: Conversion of nitro groups to amino groups.

    Etherification: Reaction with diethylaminoethanol to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the above steps to ensure high yield and purity, along with the use of industrial reactors and purification techniques .

Chemical Reactions Analysis

Types of Reactions

3,6-Bis[2-(diethylamino)ethoxy]acridine-4,5-diamine undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form quinone derivatives.

    Reduction: Reduction of the acridine core can lead to dihydroacridine derivatives.

    Substitution: Substitution reactions can occur at the amino or ether groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various acridine derivatives, such as quinones, dihydroacridines, and substituted acridines .

Scientific Research Applications

3,6-Bis[2-(diethylamino)ethoxy]acridine-4,5-diamine has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through DNA intercalation. This involves the insertion of the acridine moiety between DNA base pairs, disrupting the helical structure and affecting biological processes such as replication and transcription. The intercalation is driven by charge transfer and π-stacking interactions .

Comparison with Similar Compounds

Similar Compounds

    Acriflavine: A mixture of 3,6-diamino-10-methylacridinium chloride and 3,6-diaminoacridine.

    Proflavine: Another acridine derivative with similar DNA-binding properties.

    Acridine Orange: A fluorescent dye used in cell biology.

Uniqueness

3,6-Bis[2-(diethylamino)ethoxy]acridine-4,5-diamine is unique due to its specific substitution pattern, which enhances its solubility and DNA-binding affinity compared to other acridine derivatives .

Properties

CAS No.

87040-72-0

Molecular Formula

C25H37N5O2

Molecular Weight

439.6 g/mol

IUPAC Name

3,6-bis[2-(diethylamino)ethoxy]acridine-4,5-diamine

InChI

InChI=1S/C25H37N5O2/c1-5-29(6-2)13-15-31-20-11-9-18-17-19-10-12-21(32-16-14-30(7-3)8-4)23(27)25(19)28-24(18)22(20)26/h9-12,17H,5-8,13-16,26-27H2,1-4H3

InChI Key

QWVBCPIXQKIUTC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1=C(C2=NC3=C(C=CC(=C3N)OCCN(CC)CC)C=C2C=C1)N

Origin of Product

United States

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